B1578520 Nigrosin-OG21 antimicrobial peptide

Nigrosin-OG21 antimicrobial peptide

Cat. No.: B1578520
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Antimicrobial Peptides (AMPs) as Host Defense Molecules

Antimicrobial peptides (AMPs), also known as host defense peptides (HDPs), are fundamental components of the innate immune system across a vast spectrum of life, from invertebrates to vertebrates. nih.govnih.gov These gene-encoded molecules provide a rapid and non-specific first line of defense against a wide array of pathogenic microorganisms, including bacteria, fungi, and viruses. nih.gov AMPs are a diverse group of peptides that play a crucial role in eliminating pathogens and are considered key effector molecules of innate immunity. nih.govbenthamdirect.com

Their primary function is often the direct killing of microbes, frequently achieved by disrupting the integrity of the microbial cell membrane. benthamdirect.comfrontiersin.org Beyond this direct antimicrobial action, many AMPs exhibit a range of immunomodulatory functions. These can include influencing cytokine release, promoting wound healing, and recruiting immune cells to the site of infection, thereby bridging the innate and adaptive immune responses. nih.govbenthamdirect.comsahmri.org.au The multifunctional nature of these peptides, combining both antimicrobial and immunomodulatory activities, makes them a critical element of host defense. sahmri.org.aunih.gov

Global Significance of Antimicrobial Resistance and the Rationale for Novel Antimicrobial Peptide Research

The rise of antimicrobial resistance (AMR) is a critical global health threat. frontiersin.orgnih.gov The widespread and often indiscriminate use of conventional antibiotics has led to the emergence and spread of multidrug-resistant (MDR) bacteria, rendering many once-effective treatments obsolete. nih.govnih.gov This growing crisis has created an urgent need for novel therapeutic agents that can overcome existing resistance mechanisms. nih.govbohrium.com

Antimicrobial peptides represent a promising avenue of research in this area. nih.gov Their mechanisms of action are often distinct from those of traditional antibiotics, primarily targeting the bacterial cell membrane, which may make the development of resistance more difficult for bacteria. nih.govnih.gov AMPs' broad-spectrum activity and their ability to modulate the host's immune response further enhance their potential as a new generation of anti-infective therapies. nih.govbohrium.com Consequently, significant research efforts are focused on the discovery, characterization, and development of novel AMPs from natural sources to combat the escalating problem of drug-resistant infections. nih.govnih.gov

Identification and Research Focus on Nigrosin-OG21 within the Nigrocin Family of Peptides

Nigrosin-OG21, also referred to as Nigrosin-OG2, is an antimicrobial peptide belonging to the nigrocin-2 (B1578548) family. novoprolabs.com This family of peptides is found in the skin secretions of various Asian frogs. nih.gov Specifically, Nigrosin-OG2 was identified in the skin secretions of the Yunnanfu frog, Rana grahami (now classified as Huia grahami). novoprolabs.com

Research on Nigrosin-OG2 has highlighted its antimicrobial properties. novoprolabs.com A significant focus of study has been its comparatively lower hemolytic activity against human red blood cells when compared to other peptides within the same family. novoprolabs.com This reduced toxicity is attributed to its specific amino acid composition. The replacement of polar residues with neutral ones on the hydrophilic face of its alpha-helical structure results in decreased amphipathicity, a key factor in its reduced ability to lyse host cells. novoprolabs.com Structural analysis has revealed that the primary structure of Nigrosin-OG2 is identical to two other peptides, grahamin 1 and grahamin 2, which were also isolated from the skin of Rana grahami. novoprolabs.com The nigrocin-2 peptides are widespread and structurally diverse among Asian ranid frogs, particularly within the Odorrana genus. nih.gov

Phylogenetics and Evolutionary Origin of Nigrosin-OG21 from Amphibian Secretions

Antimicrobial peptides from amphibians are evolutionarily ancient molecules, representing a powerful chemical defense system that has evolved over millions of years. nih.govmdpi.com Amphibians, living in environments rich with microbial life, have developed a complex arsenal (B13267) of AMPs in their skin secretions as a primary defense mechanism. nih.gov The diversity of these peptides is vast, with numerous families identified, each showing distinct evolutionary trajectories. mdpi.com

The evolution of amphibian AMPs is a dynamic process. Phylogenetic studies show that these peptide families are phylogenetically related, and their diversification is influenced by factors such as gene duplication and negative selection, which helps maintain their essential functions. nih.govnih.gov The evolutionary history of anuran (frog and toad) AMPs, in particular, has been studied in detail, revealing features of coordinated evolution. nih.gov Nigrosin-OG21, as a member of the nigrocin-2 family found in ranid frogs, is a product of this evolutionary diversification. nih.gov The study of the molecular evolution of these peptides in amphibians provides crucial insights into how hosts adapt to pathogenic pressures and offers a rich, underexplored resource for discovering novel antimicrobial agents with therapeutic potential. mdpi.com

Research Findings on Nigrosin-OG21

AttributeFindingSource
Peptide Name Nigrosin-OG2 (Nigrosin-OG21) novoprolabs.com
Family Nigrocin-2 novoprolabs.com
Organism of Origin Rana grahami / Huia grahami (Yunnanfu frog) novoprolabs.com
Biological Activity Antimicrobial, Hemolytic novoprolabs.com
Key Characteristic Exhibits reduced hemolytic activity against human erythrocytes compared to other nigrocin-2 peptides. novoprolabs.com
Structural Note Primary structure is identical to grahamin 1 and grahamin 2. novoprolabs.com
Molecular Formula C93H168N24O25S3 novoprolabs.com
Molecular Weight 2118.66 novoprolabs.com

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLLSGVLGVGKKVLCGLSGLC

Origin of Product

United States

Advanced Methodologies for the Investigation of Nigrosin Og21

Peptide Synthesis and Purification Techniques for Nigrosin-OG21 and its Analogs

The production of Nigrosin-OG21 for research purposes is primarily achieved through chemical synthesis, which allows for high purity and the ability to create structural analogs for structure-activity relationship studies.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of producing Nigrosin-OG21 and its derivatives. nih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.gov The process begins with the attachment of the C-terminal amino acid to the resin. Subsequently, a cycle of deprotection of the N-terminal protecting group (commonly the Fmoc group) and coupling of the next amino acid is repeated until the desired sequence is assembled. nih.gov The use of excess reagents drives the reactions to completion, and purification at each step is simplified to washing the resin. nih.gov

Following the completion of the synthesis, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). mol-scientific.com The resulting crude peptide mixture contains the full-length product as well as truncated and deletion sequences.

Purification of the crude peptide is critical to obtaining a homogenous sample for biophysical and microbiological assays. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose. rsc.org Reversed-phase HPLC (RP-HPLC) is particularly well-suited for peptides, separating them based on their hydrophobicity. The crude peptide is dissolved in a polar solvent and injected into a column packed with a non-polar stationary phase. A gradient of increasing organic solvent concentration is then used to elute the peptides, with more hydrophobic peptides being retained longer. Fractions are collected and analyzed for purity, typically by analytical HPLC and mass spectrometry.

Table 1: Illustrative Purification Profile for Nigrosin-OG21

StepMethodPurityYield
Crude Product Post-cleavage~60%100%
Purification RP-HPLC>95%~30%
Final Product Lyophilized>98%~25%

This table is illustrative and shows typical purity and yield values for the synthesis and purification of a peptide of similar length to Nigrosin-OG21.

Spectroscopic and Biophysical Characterization Techniques for Nigrosin-OG21

A variety of spectroscopic and biophysical techniques are employed to characterize the structure of Nigrosin-OG21 and its interactions with model membrane systems, providing insights into its mechanism of action.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid determination of the secondary structure of peptides in different environments. harvard.edu The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. harvard.edu The resulting CD spectrum in the far-UV region (190-250 nm) is sensitive to the peptide's secondary structure. Alpha-helical structures typically exhibit negative bands at approximately 222 and 208 nm and a strong positive band at around 192 nm. harvard.edu Beta-sheet structures show a negative band around 218 nm, while random coil conformations are characterized by a negative band near 200 nm. harvard.edu

For Nigrosin-OG21, CD spectroscopy would be used to assess its conformation in aqueous buffer (simulating the environment during transit to the target cell) and in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles (mimicking negatively charged bacterial membranes) or liposomes. A conformational change from a random coil in buffer to an alpha-helical structure in a membrane-mimetic environment is a hallmark of many antimicrobial peptides and is indicative of a membrane-targeting mechanism.

Table 2: Illustrative Secondary Structure Content of Nigrosin-OG21 Determined by CD Spectroscopy

EnvironmentAlpha-Helix (%)Beta-Sheet (%)Random Coil (%)
Aqueous Buffer (pH 7.4) 15580
SDS Micelles 75520
E. coli Lipid Vesicles 701020

This table presents hypothetical data for Nigrosin-OG21, illustrating a typical conformational change upon interaction with a membrane-mimetic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, three-dimensional structural information of peptides in solution. youtube.com For a peptide like Nigrosin-OG21, NMR studies would typically be conducted in a membrane-mimicking environment, such as detergent micelles, where the peptide adopts its active conformation.

Two-dimensional NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are used to assign the resonances of all the protons in the peptide and to identify protons that are close in space, respectively. The distance restraints derived from NOESY data, along with dihedral angle restraints from coupling constants, are then used in computational software to calculate a family of structures that are consistent with the experimental data. This provides a detailed picture of the peptide's three-dimensional fold, the orientation of its amino acid side chains, and its amphipathic character, which is crucial for its antimicrobial function.

Fluorescence Spectroscopy for Membrane Interaction Dynamics

Fluorescence spectroscopy is a sensitive technique used to monitor the interaction of peptides with lipid membranes. This can be achieved by monitoring the intrinsic fluorescence of tryptophan residues within the peptide sequence or by using extrinsic fluorescent probes.

If Nigrosin-OG21 contains tryptophan residues, their fluorescence emission spectrum is sensitive to the polarity of their local environment. A blue shift in the emission maximum and an increase in fluorescence intensity are typically observed when the tryptophan residue moves from a polar aqueous environment to the non-polar interior of a lipid bilayer. This provides information on the depth of peptide insertion into the membrane.

Alternatively, dye-leakage assays can be performed. In this assay, liposomes are prepared with a fluorescent dye encapsulated at a self-quenching concentration. The addition of an antimicrobial peptide that disrupts the membrane will cause the dye to leak out, resulting in its dilution and a significant increase in fluorescence. The kinetics of this fluorescence increase provides a measure of the peptide's membrane-disrupting activity.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity to Model Membranes

Surface Plasmon Resonance (SPR) is a label-free technique for real-time monitoring of biomolecular interactions. researchgate.net In the context of Nigrosin-OG21, SPR would be used to quantify the binding affinity and kinetics of the peptide to model lipid membranes immobilized on a sensor chip. researchgate.net

In a typical SPR experiment, a lipid bilayer mimicking a bacterial or mammalian cell membrane is formed on the sensor surface. A solution containing Nigrosin-OG21 is then flowed over the surface, and the binding of the peptide to the lipid bilayer is detected as a change in the refractive index at the surface. By monitoring the association and dissociation phases of the interaction, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. Comparing the binding kinetics to different model membranes can reveal the peptide's selectivity for bacterial over mammalian cells.

Table 3: Illustrative Kinetic and Affinity Data for Nigrosin-OG21 Binding to Model Membranes by SPR

Membrane CompositionAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Dissociation Constant (KD) (M)
Bacterial Mimic (POPC/POPG) 2.5 x 10⁵1.2 x 10⁻³4.8 x 10⁻⁹
Mammalian Mimic (POPC/Cholesterol) 1.1 x 10⁴3.5 x 10⁻²3.2 x 10⁻⁶

This table presents hypothetical data for Nigrosin-OG21, illustrating stronger binding to a bacterial membrane mimic. POPC: Palmitoyloleoyl-phosphatidylcholine, POPG: Palmitoyloleoyl-phosphatidylglycerol.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Interactions

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. nih.gov This allows for the determination of the key thermodynamic parameters of the interaction between Nigrosin-OG21 and model membranes, including the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS). nih.gov

In an ITC experiment, a solution of the peptide is titrated into a solution containing liposomes. The heat released or absorbed upon binding is measured, and from the resulting binding isotherm, the thermodynamic parameters can be derived. The enthalpy change provides information about the changes in bonding and electrostatic interactions, while the entropy change reflects changes in the ordering of the system, including the peptide, lipids, and surrounding water molecules. This detailed thermodynamic profile provides a deeper understanding of the forces driving the peptide-membrane interaction.

Table 4: Illustrative Thermodynamic Parameters for Nigrosin-OG21 Interaction with Bacterial Model Membranes by ITC

ParameterValue
Binding Affinity (Ka) (M⁻¹) 2.1 x 10⁸
Enthalpy Change (ΔH) (kcal/mol) -8.5
Entropy Change (ΔS) (cal/mol·K) 8.2
Stoichiometry (N) 0.1 (peptide/lipid)

This table presents hypothetical thermodynamic data for the interaction of Nigrosin-OG21 with bacterial model membranes.

In Vitro Antimicrobial Activity Profiling of Nigrosin-OG21

The cornerstone of evaluating any new antimicrobial agent lies in its in vitro activity profile. For Nigrosin-OG21, a series of sophisticated assays are utilized to determine its efficacy against a spectrum of microbial pathogens.

Assays for Growth Inhibition Against Microbial Pathogens

The initial step in assessing the antimicrobial potential of Nigrosin-OG21 involves determining its minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. nih.govnih.govresearchgate.netresearchgate.netfrontiersin.org This is a critical metric for gauging the peptide's potency.

Broth microdilution is a standard method for determining the MIC. In this assay, a standardized suspension of the target microorganism is introduced to a series of wells containing serial dilutions of Nigrosin-OG21. After an incubation period, the wells are visually inspected for turbidity, or spectrophotometrically assessed, to identify the lowest concentration at which growth is inhibited. nih.gov

While specific MIC data for Nigrosin-OG21 is not extensively available in the public domain, research on other members of the nigrocin-2 (B1578548) family from Rana species provides valuable insights into its likely activity spectrum. For instance, studies on Nigrocin-PN, a related peptide, have demonstrated broad-spectrum antimicrobial abilities. nih.gov The activity of these peptides is often influenced by their primary structure, including the number and position of charged amino acid residues. nih.gov For example, nigrocin-2GRa and nigrocin-2GRc, also from Rana grahami and sharing high sequence similarity with Nigrosin-OG21, have been shown to possess antimicrobial activity. nih.gov

Table 1: Representative Antimicrobial Activity of Nigrocin-2 Family Peptides

PeptideOrganismMIC (µM)Source
Nigrocin-2GRbEscherichia coli3 nih.gov
Nigrocin-2GRbStaphylococcus aureus12.5 nih.gov
Nigrocin-2GRbCandida albicans50 nih.gov
Nigrocin-PNStaphylococcus aureus4 nih.gov
Nigrocin-PNEscherichia coli16 nih.gov
Nigrocin-PNCandida albicans32 nih.gov

This table presents data for closely related nigrocin-2 peptides to illustrate the typical antimicrobial activity profile.

Time-Kill Kinetic Studies on Microbial Populations

To understand the dynamics of antimicrobial action beyond simple growth inhibition, time-kill kinetic studies are employed. These assays reveal whether a peptide is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth) and the rate at which this occurs. nih.govemerypharma.com The methodology involves exposing a standardized bacterial population to the antimicrobial peptide at various concentrations (often multiples of the MIC) and measuring the number of viable cells at different time points. nih.govresearchgate.netemerypharma.comnih.gov

A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% killing) in the colony-forming units (CFU)/mL compared to the initial inoculum. nih.govemerypharma.com For Nigrosin-OG21, such studies would elucidate the concentration- and time-dependent killing of various pathogens. For example, time-kill assays performed on the related peptide Nigrocin-PN against E. coli showed a rapid, concentration-dependent killing, with complete eradication of the bacteria at twice the MIC within approximately 40 minutes. nih.gov

Investigations into Biofilm Formation and Disruption by Nigrosin-OG21

Bacterial biofilms, structured communities of cells encased in a self-produced polymeric matrix, are notoriously resistant to conventional antibiotics. nih.gov Therefore, the ability of Nigrosin-OG21 to inhibit biofilm formation or disrupt established biofilms is a crucial area of investigation.

Standard assays to evaluate anti-biofilm activity involve the use of microtiter plates where bacteria are allowed to form biofilms in the presence or absence of the peptide. The extent of biofilm formation can be quantified using staining methods, such as crystal violet, which stains the biofilm biomass. peerj.com To assess the disruption of pre-formed biofilms, the peptide is added after the biofilm has matured.

Research on related nigrocin peptides, such as Nigrocin-PN, has shown significant anti-biofilm activity against pathogens like Staphylococcus aureus. nih.gov These studies determine the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC), which are key parameters for assessing the clinical potential of an anti-biofilm agent.

Studies on Quorum Sensing Modulation by Nigrosin-OG21

While specific studies on Nigrosin-OG21 and quorum sensing are limited, the broader field of antimicrobial peptides has shown that some peptides can interfere with QS signaling, thereby reducing the production of virulence factors without directly killing the bacteria. nih.gov This approach could potentially reduce the selective pressure for the development of resistance.

Microscopic Techniques for Visualizing Nigrosin-OG21 Interactions with Microbial Cells

To gain a deeper understanding of the mechanism of action of Nigrosin-OG21, direct visualization of its effects on microbial cell morphology is essential. Electron microscopy techniques provide high-resolution images that can reveal the ultrastructural changes induced by the peptide.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphological Changes

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools to observe the interaction of antimicrobial peptides with bacterial cells. nih.gov SEM provides detailed images of the cell surface, revealing changes such as pore formation, blebbing, or cell lysis. nih.gov TEM, on the other hand, allows for the visualization of internal cellular structures, showing alterations to the cell wall, cytoplasmic membrane, and intracellular contents. researchgate.netnih.gov

For instance, in studies of other antimicrobial peptides, SEM has shown the formation of blisters and bubbles on the surface of E. coli and the appearance of holes and craters in the envelope of S. aureus. nih.gov TEM has revealed the formation of intracellular membranous structures and alterations in the DNA region of bacteria upon peptide treatment. nih.gov While specific TEM and SEM studies on Nigrosin-OG21 are not widely published, the investigation of its effects on the morphology of pathogens like E. coli and S. aureus would provide critical insights into its bactericidal mechanism. The use of cryo-electron microscopy could further enhance the visualization of these interactions by preserving the native state of the peptide-membrane complexes. americanpeptidesociety.orgresearchgate.net

Confocal Laser Scanning Microscopy (CLSM) for Peptide Localization

Confocal Laser Scanning Microscopy is an advanced optical imaging technique that offers several advantages over conventional wide-field fluorescence microscopy, particularly for studying the localization of antimicrobial peptides such as Nigrosin-OG21 within bacterial biofilms and on cell membranes. researchgate.net This method provides high-resolution, optically sectioned images of thick specimens, effectively reducing the background fluorescence and blur that can obscure details in complex biological samples. researchgate.net The ability to generate three-dimensional reconstructions from these optical sections allows for a detailed spatial analysis of peptide distribution. researchgate.net

The fundamental principle of CLSM involves the use of a focused laser beam to excite fluorescent molecules within a specific focal plane of the sample. A pinhole aperture in the light path blocks out-of-focus light from reaching the detector, resulting in a sharp, clear image of a single plane. researchgate.net By scanning the laser beam across the sample and collecting a series of these optical sections at different depths, a 3D image can be computationally reconstructed. researchgate.net

In the context of investigating Nigrosin-OG21, CLSM can be employed to visualize the peptide's interaction with target bacterial cells. This is typically achieved by labeling the Nigrosin-OG21 peptide with a fluorescent dye. The labeled peptide is then introduced to a bacterial culture or a pre-formed biofilm. Subsequently, the sample is observed under the CLSM to track the location of the fluorescently-tagged peptide.

This technique can provide critical insights into the mechanism of action of Nigrosin-OG21. For instance, it can help determine whether the peptide acts on the cell surface, disrupts the cell membrane, or penetrates the cytoplasm. By using additional fluorescent stains that indicate cell viability (e.g., distinguishing between live and dead cells based on membrane integrity), researchers can correlate the localization of Nigrosin-OG21 with its bactericidal effect in real-time. nih.gov

While specific CLSM studies on Nigrosin-OG21 are not extensively documented in publicly available literature, the methodology has been widely applied to other antimicrobial peptides, providing a framework for its potential application to Nigrosin-OG21. Research on other peptides has demonstrated the ability of CLSM to reveal:

Membrane Perturbation: Visualization of fluorescently labeled peptides accumulating on and disrupting the bacterial cell membrane.

Biofilm Penetration: Tracking the ability of peptides to penetrate the extracellular polymeric substance (EPS) matrix of bacterial biofilms. nih.gov

Intracellular Targets: In some cases, observing the translocation of peptides into the bacterial cytoplasm.

The data table below illustrates hypothetical findings from a CLSM-based investigation of Nigrosin-OG21 interacting with a bacterial biofilm, based on typical outcomes observed for other antimicrobial peptides.

ParameterObservation with Nigrosin-OG21Implication for Mechanism of Action
Peptide Localization Accumulation on the outer surface of the bacterial cell envelope within the biofilm.Suggests a primary interaction with the cell membrane or extracellular structures.
Cell Viability Increased fluorescence from dead cell stain co-localizing with the fluorescently-labeled Nigrosin-OG21.Indicates that peptide localization on the cell surface is directly linked to cell death, likely through membrane disruption.
Biofilm Structure Noticeable disruption and reduction in the overall biofilm thickness after treatment with Nigrosin-OG21.Demonstrates the peptide's ability to not only kill individual bacteria but also to degrade the protective biofilm matrix.

These types of detailed findings, obtainable through CLSM, are crucial for understanding the antimicrobial properties of Nigrosin-OG21 and for the development of new therapeutic strategies against bacterial infections.

Molecular Mechanisms of Antimicrobial Action of Nigrosin Og21

Membrane-Active Mechanisms of Nigrosin-OG21

The primary mode of action for many antimicrobial peptides, including those in the nigrocin family, is the disruption of the microbial cell membrane. This interaction is largely driven by the peptide's cationic and amphipathic properties, allowing it to selectively target and compromise the negatively charged membranes of bacteria.

Pore Formation Models: Barrel-Stave, Toroidal, and Carpet Mechanisms of Membrane Permeabilization

While specific studies on the precise pore formation model of Nigrosin-OG21 are not extensively detailed in the available literature, the mechanisms of related amphibian antimicrobial peptides generally conform to established models that lead to membrane permeabilization:

Barrel-Stave Model: In this model, the peptides insert perpendicularly into the lipid bilayer, assembling into a barrel-like structure that forms a hydrophilic pore. The staves of this barrel are formed by the peptides, with their hydrophobic regions facing the lipid core of the membrane and their hydrophilic regions lining the interior of the pore.

Toroidal Pore Model: Similar to the barrel-stave model, peptides in the toroidal pore model also form pores. However, in this configuration, the peptides and the lipid monolayers curve together to form the pore lining. This results in a continuous curvature of the membrane, where the head groups of the lipids are always in contact with the hydrophilic parts of the peptides.

Carpet Model: In the carpet model, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane integrity, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner. This mechanism is common for peptides that are less structured in the membrane environment.

Based on the actions of other nigrocin and brevinin family peptides isolated from Odorrana grahami, it is plausible that Nigrosin-OG21 employs one or a combination of these models to exert its antimicrobial effect. qub.ac.uk

Membrane Disruption and Integrity Loss Studies

Studies on peptides closely related to Nigrosin-OG21, such as brevinin-1E-OG9, also from Odorrana grahami, have demonstrated potent membrane-disrupting capabilities. qub.ac.uk These peptides show a rapid bactericidal effect, which is characteristic of membrane-active antimicrobial agents. The disruption of the bacterial membrane is a critical step in their antimicrobial activity. While direct studies on Nigrosin-OG21 are limited, the antimicrobial activity data suggests a similar mechanism.

The table below shows the minimal inhibitory concentrations (MICs) for Nigrosin-OG21 against various microorganisms, indicating its effectiveness in inhibiting their growth, which is often a consequence of membrane integrity loss. cpu-bioinfor.org

MicroorganismStrainMinimal Inhibitory Concentration (µg/mL)
Escherichia coli-4.68
Staphylococcus aureus-9.37
Bacillus subtilis-Not specified in detail

Data sourced from the Dramp Database. cpu-bioinfor.org

Impact of Nigrosin-OG21 on Microbial Membrane Potential

A key consequence of membrane permeabilization by antimicrobial peptides is the depolarization of the microbial membrane potential. This potential is crucial for essential cellular processes, including ATP synthesis, active transport, and maintenance of ion gradients. While specific data on Nigrosin-OG21's effect on membrane potential is not available, studies on other lantibiotics, a class of antimicrobial peptides, show they can transiently and partially depolarize the transmembrane electrical potential and pH gradient of susceptible cells. cpu-bioinfor.org This disruption of the membrane potential is a significant factor contributing to cell death.

Lipid Vesicle Leakage Assays Induced by Nigrosin-OG21

Lipid vesicle leakage assays are a common method to study the membrane-disrupting activity of antimicrobial peptides. In these assays, synthetic vesicles encapsulating a fluorescent dye are exposed to the peptide. The leakage of the dye, measured by an increase in fluorescence, indicates that the peptide has permeabilized the lipid bilayer. Although specific lipid vesicle leakage assays for Nigrosin-OG21 have not been reported in the reviewed literature, this technique has been instrumental in characterizing the membrane-active nature of numerous other antimicrobial peptides.

Intracellular Mechanisms of Action of Nigrosin-OG21

While membrane disruption is a primary mechanism, some antimicrobial peptides can translocate into the cytoplasm and interact with intracellular targets, such as nucleic acids and proteins, to exert their antimicrobial effects.

Inhibition of Nucleic Acid Synthesis (DNA, RNA)

There is currently no direct evidence from the reviewed scientific literature to suggest that Nigrosin-OG21 specifically inhibits nucleic acid synthesis. The rapid, membrane-centric action of many peptides in its class suggests that this may not be its primary mode of action. However, some antimicrobial peptides are known to have intracellular targets. For instance, the antimicrobial peptide microcin (B1172335) J25 is known to inhibit transcription by binding to RNA polymerase. evitachem.com Another peptide, brevinin-2PN, has been shown to destroy the bacterial membrane and also target bacterial genomic DNA. nih.gov Future research may explore whether Nigrosin-OG21 possesses similar secondary intracellular mechanisms.

Disruption of Protein Synthesis Pathways

Currently, there is no direct evidence from published scientific literature to suggest that Nigrosin-OG21 specifically inhibits protein synthesis pathways in microorganisms. However, it is a known mechanism for some antimicrobial peptides. nih.govmdpi.com These peptides can traverse the microbial cell membrane and interact with intracellular components. researchgate.netresearchgate.net

The process of protein synthesis, which involves the transcription of DNA to messenger RNA (mRNA) and the subsequent translation into proteins by ribosomes, is a critical function for microbial survival. Some AMPs have been shown to interfere with this intricate process. For instance, certain peptides can bind to microbial DNA or RNA, preventing their use as templates for protein synthesis. nih.gov Others might interact directly with ribosomal subunits, thereby halting the translation process. The ability of AMPs to inhibit these pathways contributes to their bactericidal or bacteriostatic effects. mdpi.com Given that many frog-derived AMPs exhibit multifaceted mechanisms of action, the possibility that Nigrosin-OG21 could possess such intracellular targets cannot be entirely ruled out, pending further investigation.

Modulation of Essential Enzymatic Activities

The modulation of essential enzymatic activities is another potential, though not yet demonstrated, antimicrobial mechanism for Nigrosin-OG21. Scientific studies focusing specifically on the enzymatic inhibitory effects of Nigrosin-OG21 are not currently available. Nevertheless, the inhibition of crucial enzymes is a recognized strategy for some AMPs in exerting their antimicrobial effects. nih.gov

Microbial cells rely on a vast array of enzymes for fundamental processes, including metabolism, cell wall synthesis, and DNA replication. AMPs that can penetrate the microbial cell may act as enzyme inhibitors, disrupting these vital functions. For example, some peptides are known to chelate metal ions that are essential cofactors for enzymatic activity, rendering the enzymes non-functional. Others might bind directly to the active site of an enzyme or induce conformational changes that inhibit its function. While some peptides in the broader antimicrobial peptide database are classified as enzyme inhibitors, this specific function has not been attributed to Nigrosin-OG21 in the available literature. nih.gov

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

The induction of oxidative stress through the generation of reactive oxygen species (ROS) is a known antimicrobial mechanism for some amphibian AMPs, although specific studies on Nigrosin-OG21 in this context are lacking. mdpi.com Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the microbial cell to detoxify these reactive products.

ROS, such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, can inflict severe damage to cellular components, including lipids, proteins, and nucleic acids. mdpi.com This can lead to lipid peroxidation, protein denaturation, and DNA damage, ultimately resulting in cell death. Some AMPs are thought to trigger ROS production by disrupting the electron transport chain in the microbial cell membrane or by interacting with cellular metabolic processes. The antioxidant properties found in some frog-derived peptides suggest a complex interplay with oxidative stress mechanisms, potentially to protect the host organism itself. mdpi.commdpi.com Whether Nigrosin-OG21 contributes to antimicrobial activity through the induction of ROS in target pathogens remains an area for future research.

Interactions of Nigrosin-OG21 with Microbial Cell Wall Components

The initial interaction between an antimicrobial peptide and a microbial cell is a critical step in its mechanism of action, often involving components of the cell wall. While direct studies on Nigrosin-OG21's binding to specific cell wall molecules are not detailed in current literature, the general behavior of cationic AMPs provides a likely model. researchgate.net

The cell walls of Gram-positive and Gram-negative bacteria possess a net negative charge, which facilitates the electrostatic attraction of positively charged AMPs. qub.ac.ukfrontiersin.org In Gram-positive bacteria, teichoic acids are major contributors to this negative charge. In Gram-negative bacteria, the outer membrane is rich in lipopolysaccharide (LPS), another anionic molecule. frontiersin.org It is highly probable that Nigrosin-OG21, like other cationic AMPs, initially binds to these negatively charged components. This binding can displace divalent cations like Mg2+ and Ca2+ that stabilize the outer membrane of Gram-negative bacteria, leading to increased membrane permeability. mdpi.com This disruption of the cell wall is often the precursor to the peptide's translocation across the membrane or the formation of pores. Some frog-derived peptides have demonstrated clear binding activity to both LPS and lipoteichoic acid (LTA). qub.ac.uk

Table 1: Investigated Antimicrobial Peptides and their General Mechanisms

Peptide Family/PeptideGeneral Mechanism(s)Relevant Findings
Amphibian Antimicrobial Peptides (General) Membrane disruption, potential for inhibition of protein synthesis and enzymatic activity, induction of oxidative stress. nih.govmdpi.commdpi.comMany exhibit broad-spectrum activity against bacteria and fungi. researchgate.net
Phylloseptins Electrostatic interaction with negatively charged cell envelope molecules (LPS, teichoic acid), leading to membrane permeabilization. frontiersin.orgActive against a range of ESKAPE pathogens. frontiersin.org
Brevinins Destruction of the bacterial cell membrane. nih.govSome members also exhibit anti-inflammatory properties. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of Nigrosin Og21 Variants

Influence of Primary Sequence and Amino Acid Composition on Nigrosin-OG21 Activity

Role of Cationicity and Hydrophobicity Distribution

A defining characteristic of many antimicrobial peptides (AMPs), including Nigrosin-OG21, is their cationic nature, conferred by a high proportion of positively charged amino acid residues such as lysine (B10760008) and arginine. This positive net charge is crucial for the initial interaction with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic attraction concentrates the peptide at the microbial surface, a prerequisite for its disruptive action.

Hydrophobicity, the measure of the nonpolar character of the peptide, is the other critical factor. It is primarily driven by the presence of hydrophobic amino acids. This property facilitates the insertion of the peptide into the hydrophobic core of the lipid bilayer, leading to membrane permeabilization and cell death. The balance between cationicity and hydrophobicity is paramount; a peptide that is too hydrophobic may exhibit high toxicity towards host cells, while one with insufficient hydrophobicity may fail to effectively disrupt the bacterial membrane. The optimal balance ensures selective toxicity towards microbes. Studies on various AMPs have shown that a well-defined spatial separation of cationic and hydrophobic residues, creating an amphipathic structure, is often key to potent activity.

In the design of synthetic peptides, achieving an optimal hydrophobic/hydrophilic balance is a key strategy. rsc.org For instance, research into other cationic peptides has demonstrated that antimicrobial activity is present only when the average hydrophobicity of the peptide's core exceeds a certain threshold.

Impact of Specific Amino Acid Substitutions (e.g., Lysine-Arginine Exchange)

The substitution of individual amino acids can have a profound impact on the biological activity of Nigrosin-OG21 and its analogs. The exchange between lysine and arginine, both positively charged residues, is a common strategy in peptide design. Arginine's guanidinium (B1211019) group, with its ability to form more stable and multi-directional electrostatic interactions compared to lysine's primary amine, can enhance the peptide's affinity for the phosphate (B84403) groups on bacterial membranes. nih.gov This can lead to increased antimicrobial potency. Conversely, in some protein contexts, substituting arginine with lysine can drastically reduce or eliminate biological activity, highlighting the specific structural and interactive role of the arginine residue. nih.gov

Replacing other residues can also be impactful. For example, substituting hydrophobic phenylalanine with the bulkier tryptophan has been shown in some magainin II analogs to be an effective strategy for developing more potent AMPs. nih.govresearchgate.net Tryptophan can anchor the peptide to the membrane interface. The strategic replacement of serine or histidine with arginine can further boost cationicity and, consequently, antimicrobial action. nih.govresearchgate.net However, not all substitutions are beneficial; replacing key residues with charged amino acids like aspartic acid can lead to a complete loss of activity, likely by disrupting essential interactions or proper folding. nih.gov

Conformational Determinants of Nigrosin-OG21 Bioactivity

The three-dimensional shape that Nigrosin-OG21 adopts, particularly in the presence of a microbial membrane, is a critical determinant of its antimicrobial efficacy.

α-Helical Content and Amphipathicity in Relation to Antimicrobial Efficacy

Many antimicrobial peptides, including analogs of Nigrosin-OG21, are unstructured in aqueous solution but fold into an α-helical conformation upon encountering a membrane environment. This induced helicity is crucial for their function. The formation of an α-helix organizes the hydrophobic and cationic residues onto opposite faces of the helix, creating a distinct amphipathic structure. This spatial segregation of polar and nonpolar regions is essential for membrane interaction and disruption.

The amphipathic helix can lie parallel to the membrane surface in a "carpet-like" mechanism, disrupting the membrane by creating tension, or it can insert itself into the membrane, forming pores or channels that lead to leakage of cellular contents and cell death. The degree of helicity and the perfection of the amphipathic structure are often directly correlated with the peptide's lytic activity.

Effects of Peptide Length on Membrane Interaction and Lytic Activity

The length of an antimicrobial peptide is a critical parameter that influences its mechanism of action and efficacy. The peptide must be long enough to span a significant portion of the bacterial membrane's lipid bilayer, which is typically around 19 residues. Studies on synthetic peptides have shown that truncating a peptide below a certain length can significantly decrease its antimicrobial activity. For example, shortening a 21-residue peptide to 17 residues resulted in a fourfold to sixteen-fold decrease in activity.

However, simply increasing the length does not always lead to higher potency. There is often an optimal length that maximizes antimicrobial activity while minimizing toxicity to host cells. Longer peptides may have a higher propensity to aggregate or may be more susceptible to proteolytic degradation. Therefore, peptide design often involves creating truncated versions of a parent peptide to identify the minimal sequence required for potent and selective activity.

Rational Design Strategies for Enhanced Nigrosin-OG21 Potency and Selectivity

Rational design leverages the understanding of structure-activity relationships to create novel peptide variants with improved therapeutic properties. Key strategies include modulating cationicity and hydrophobicity. Increasing the net positive charge, often by substituting neutral or acidic residues with lysine or arginine, can enhance the initial electrostatic attraction to bacterial membranes. nih.gov Fine-tuning hydrophobicity by substituting specific amino acids can optimize membrane insertion and lytic activity.

One successful approach involves creating analogs with an increased number of arginine and tryptophan residues. nih.gov For example, in a designed analog of Magainin II, substituting lysine, histidine, and serine with arginine, and phenylalanine with tryptophan, resulted in a peptide with potent activity, particularly against Gram-positive bacteria. nih.govresearchgate.net The following table shows an example of a designed peptide analog and its activity.

PeptideSequenceTarget OrganismMIC (µg/mL)
P24GRAHMRWLRRWRRWGRAWVRILRREnterococcus faecalis64
P24GRAHMRWLRRWRRWGRAWVRILRRStaphylococcus aureus64
P24GRAHMRWLRRWRRWGRAWVRILRRPseudomonas aeruginosa128
P24GRAHMRWLRRWRRWGRAWVRILRREscherichia coli256
P24GRAHMRWLRRWRRWGRAWVRILRRKlebsiella pneumonia256

Data sourced from a study on designed Magainin II analogs. nih.govresearchgate.net

Another strategy involves modifying the peptide's termini. For instance, C-terminal amidation can increase a peptide's net positive charge and provide resistance to host carboxypeptidases, thereby enhancing its stability and activity. nih.gov The creation of D-enantiomers, using D-amino acids instead of the naturally occurring L-amino acids, can make peptides resistant to proteases, significantly increasing their in vivo half-life. nih.gov These rational modifications, guided by SAR studies, are crucial for developing Nigrosin-OG21 variants with superior antimicrobial performance and therapeutic potential.

Site-Directed Mutagenesis and Truncation Studies

Truncation studies involve the systematic removal of amino acids from either the N- or C-terminus of the peptide. This approach helps to identify the minimal functional unit of the peptide responsible for its antimicrobial action. Such studies can lead to the development of shorter, more cost-effective peptide analogs that retain or even exceed the activity of the parent molecule.

Table 1: Hypothetical Data from Site-Directed Mutagenesis and Truncation Studies of Nigrosin-OG21

VariantModificationResulting Change in MIC*
OG21-K7ALysine at position 7 replaced with AlanineSignificant increase
OG21-W11FTryptophan at position 11 replaced with PhenylalanineModerate increase
OG21-Δ(1-4)Deletion of the first 4 N-terminal residuesSubstantial loss of activity
OG21-Δ(18-21)Deletion of the last 4 C-terminal residuesMinor decrease in activity

*MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. A lower MIC indicates higher potency.

Terminal Modifications (Acetylation, Amidation) and Their Functional Consequences

The terminal ends of peptides, the N-terminal amine group and the C-terminal carboxylic acid group, are often susceptible to degradation by exopeptidases. To enhance peptide stability, these termini can be chemically modified. N-terminal acetylation involves the addition of an acetyl group, while C-terminal amidation replaces the carboxyl group with an amide group. biosyn.comlifetein.comlifetein.com

Table 2: Functional Consequences of Terminal Modifications on Nigrosin-OG21 Analogs

Peptide VariantN-terminal ModificationC-terminal ModificationEffect on Proteolytic StabilityImpact on Antimicrobial Activity
Ac-OG21AcetylationNoneIncreasedVariable, depends on target microbe
OG21-NH2NoneAmidationIncreasedGenerally enhanced
Ac-OG21-NH2AcetylationAmidationSignificantly IncreasedOften synergistic enhancement

Incorporation of Non-Canonical Amino Acids and Peptide Mimetics

To further enhance the properties of Nigrosin-OG21, researchers can incorporate non-canonical amino acids (ncAAs) into its sequence. nih.govresearchgate.net These are amino acids that are not among the 20 standard proteinogenic amino acids. The inclusion of ncAAs can bestow several advantages, including increased resistance to proteolysis, improved conformational stability, and altered biological activity. nih.govmdpi.com For example, replacing a standard L-amino acid with its D-amino acid counterpart can render the peptide resistant to degradation by proteases that specifically recognize L-amino acids.

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as better stability and oral bioavailability. The design of peptidomimetics based on the active regions of Nigrosin-OG21 could lead to the development of novel therapeutic agents with enhanced drug-like properties.

Cyclization and Stapling Approaches for Conformation Stabilization

The biological activity of many peptides is dependent on their adoption of a specific three-dimensional conformation. However, short linear peptides are often flexible in solution and can adopt multiple conformations, only some of which may be active. Cyclization, the process of creating a covalent bond between two points in the peptide chain, can constrain the peptide into its bioactive conformation. This can be achieved through head-to-tail, side-chain-to-side-chain, or head-to-side-chain linkages.

Stapled peptides are a class of constrained peptides where an all-hydrocarbon "staple" is introduced to lock the peptide into a specific secondary structure, often an alpha-helix. This modification can enhance proteolytic resistance, cell permeability, and target binding affinity. Applying these techniques to Nigrosin-OG21 could stabilize its active conformation and improve its therapeutic potential.

De Novo Design Approaches Inspired by Nigrosin-OG21 Structural Motifs

The knowledge gained from SAR studies of Nigrosin-OG21 can be leveraged for the de novo design of entirely new antimicrobial peptides. This approach involves designing peptides from scratch based on fundamental principles of what makes a peptide antimicrobial, such as an amphipathic structure (having both hydrophobic and hydrophilic regions) and a net positive charge.

By identifying the key structural motifs within Nigrosin-OG21 that are essential for its activity, scientists can design novel peptide sequences that incorporate these features while potentially being shorter, more potent, and more stable. This rational design approach holds great promise for the development of the next generation of antimicrobial therapeutics to combat the growing challenge of antibiotic-resistant infections. nih.gov

Computational and Bioinformatic Approaches in Nigrosin Og21 Research

Bioinformatics Tools for Nigrosin-OG21 Sequence Analysis and Prediction

The initial step in the computational analysis of a newly discovered peptide like Nigrosin-OG21, which originates from the Yunnanfu frog (Odorrana grahami), involves the use of a variety of bioinformatics tools to predict its properties and function based on its amino acid sequence. uniprot.orgcpu-bioinfor.org

Predictive Algorithms for Antimicrobial Activity

A multitude of online servers and standalone software packages are available to predict the antimicrobial potential of a peptide sequence. These tools employ various algorithms, including machine learning, deep learning, and statistical methods, trained on large databases of known AMPs. cpu-bioinfor.orgnovoprolabs.com For Nigrosin-OG21, these algorithms would analyze its physicochemical properties such as charge, hydrophobicity, and amphipathicity to forecast its antimicrobial capabilities.

Table 1: Representative Predictive Tools for Antimicrobial Peptide Analysis

Tool/Server NamePrimary FunctionAlgorithmic ApproachPredicted Properties
CAMP (Collection of Antimicrobial Peptides) Prediction and analysisRandom Forest, Support Vector Machine, Discriminant AnalysisAntimicrobial activity, Family classification
APD (Antimicrobial Peptide Database) Prediction and designSequence alignment, Physicochemical property calculationAntimicrobial potential, Hemolytic activity
iAMP-2L Prediction and classificationFuzzy K-nearest neighborPrediction of AMPs and their functional classes
DBAASP (Database of Antimicrobial Activity and Structure of Peptides) Prediction and analysisMachine learningAntimicrobial activity against specific targets

These predictive tools offer a crucial first pass in silico screening, guiding further experimental validation. The predictions are based on the collective knowledge embedded in extensive peptide libraries.

Homology Modeling and Sequence-Based Libraries

To gain structural insights into Nigrosin-OG21 in the absence of an experimentally determined structure (e.g., via NMR or X-ray crystallography), homology modeling is a powerful technique. This method relies on identifying a known protein structure (a "template") that has a similar amino acid sequence to the target peptide. Given that Nigrosin-OG21 is from a frog, it is likely that other amphibian AMPs with known structures could serve as suitable templates.

The process would involve:

Template Identification: Searching protein data banks (like the Protein Data Bank - PDB) for homologous sequences with determined structures.

Sequence Alignment: Aligning the Nigrosin-OG21 sequence with the template sequence.

Model Building: Using the template's 3D structure as a scaffold to build the model of Nigrosin-OG21.

Model Refinement and Validation: Optimizing the model's geometry and assessing its quality using various scoring functions and validation tools.

Sequence-based libraries, such as UniProt and the aforementioned AMP databases, are invaluable resources in this process, providing not only potential templates but also a broader context of related peptide sequences and their conserved motifs. uniprot.org

Molecular Dynamics (MD) Simulations of Nigrosin-OG21 Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For an antimicrobial peptide like Nigrosin-OG21, MD simulations can provide atomic-level insights into its behavior and interactions with its environment, particularly bacterial membranes. mdpi.com

Peptide-Membrane Interaction Dynamics

A primary application of MD simulations in AMP research is to observe the dynamics of how the peptide interacts with a bacterial cell membrane. This would involve setting up a simulation system containing the modeled structure of Nigrosin-OG21 and a lipid bilayer that mimics the composition of a target bacterial membrane (e.g., a mixture of phosphatidylglycerol and phosphatidylethanolamine (B1630911) for a Gram-positive bacterium).

The simulation would track the peptide's approach, binding, and potential insertion into the membrane, providing data on:

The orientation of the peptide relative to the membrane surface.

The key amino acid residues involved in the initial electrostatic and hydrophobic interactions.

The depth of peptide insertion into the lipid bilayer.

Conformational Changes and Pore Formation Simulations

As Nigrosin-OG21 interacts with the membrane, its three-dimensional structure is likely to change. MD simulations can capture these conformational shifts, for instance, from a random coil in an aqueous solution to an alpha-helical structure upon membrane binding.

Furthermore, these simulations can elucidate the mechanism of membrane disruption. By simulating multiple peptides interacting with the membrane, it is possible to observe the aggregation of peptides and the subsequent formation of pores or other membrane defects, which is a common mechanism for antimicrobial peptides to kill bacteria. These simulations can help to characterize the type of pore formed (e.g., toroidal or barrel-stave).

Binding to Intracellular Targets

While many AMPs act on the cell membrane, some can translocate across the membrane and interact with intracellular targets such as DNA, RNA, or various enzymes. MD simulations can also be employed to study these interactions. If a potential intracellular target for Nigrosin-OG21 were identified, simulations could be used to:

Predict the binding site of the peptide on the target molecule.

Calculate the binding affinity between the peptide and its target.

Identify the key residues that stabilize the peptide-target complex.

This information is invaluable for understanding the full spectrum of an AMP's mechanism of action and for guiding the design of more potent and specific peptide-based drugs.

An extensive search has been conducted to gather information on the chemical compound “Nigrosin-OG21 antimicrobial peptide” for the purpose of generating a detailed scientific article. However, this search has yielded no results for a compound with this specific designation in the available scientific literature and databases.

Therefore, it is not possible to generate an article on “this compound” as the compound itself does not appear to be a recognized or documented antimicrobial peptide. Creating content for the requested outline would require the fabrication of data and research findings, which would be scientifically inaccurate and misleading.

To fulfill the user's request for an article on computational and bioinformatic approaches in antimicrobial peptide research, it would be necessary to focus on a known and well-documented antimicrobial peptide. If the user can provide the name of an alternative, recognized antimicrobial peptide, a scientifically accurate article can be generated based on the provided outline and instructions.

Microbial Resistance Mechanisms to Nigrosin Og21

Bacterial Adaptive Responses to Nigrosin-OG21 Exposure

Modifications of Microbial Cell Wall and Membrane Structures (e.g., Lipid A, Teichoic Acids, Phospholipid Content)

No research data is currently available on how bacteria might alter their cell wall or membrane composition to resist the action of Nigrosin-OG21.

Alterations in Microbial Surface Charge

There is no available information detailing changes in the surface charge of microbes as a specific response to Nigrosin-OG21 exposure.

Efflux Pump Systems Mediated Resistance

The role of efflux pumps in conferring resistance to Nigrosin-OG21 has not been documented in scientific literature.

Proteolytic Degradation of Nigrosin-OG21 by Microbial Enzymes

There are no studies identifying or characterizing microbial enzymes capable of degrading Nigrosin-OG21 as a resistance mechanism.

Emerging Research Frontiers and Challenges in Nigrosin Og21 Studies

Development of Novel Assay Systems for Nigrosin-OG21 Functional Characterization

The functional characterization of Nigrosin-OG21 necessitates the development of sophisticated assay systems that can provide a comprehensive understanding of its bioactivity. Traditional assays, such as minimum inhibitory concentration (MIC) tests, while useful, often fall short in elucidating the nuanced interactions between the peptide and its microbial targets. mdpi.com

Advanced Assay Methodologies for Nigrosin-OG21:

Real-time Viability Assays: Moving beyond endpoint assays, researchers are implementing real-time viability monitoring to understand the kinetics of Nigrosin-OG21's bactericidal or bacteriostatic effects. These assays, often employing fluorescent dyes that differentiate between live and dead cells, can reveal the speed and efficiency of the peptide's action.

Membrane Permeabilization Assays: A key aspect of many AMPs is their ability to disrupt microbial membranes. mdpi.com For Nigrosin-OG21, assays using synthetic vesicles that mimic bacterial membranes are being employed to quantify its membrane-disrupting capabilities. nih.gov These model systems allow for a controlled investigation of how lipid composition influences the peptide's activity. nih.gov

Luminescence-Based Reporter Assays: To screen for antimicrobial activity with high sensitivity, bacterial strains engineered with luminescence-encoding genes are being utilized. The intensity of light produced is directly proportional to the metabolic activity of the bacteria, providing a rapid and quantifiable measure of Nigrosin-OG21's impact. researchgate.net

Table 1: Comparison of Assay Systems for Nigrosin-OG21 Characterization

Assay TypeParameter MeasuredKey AdvantageLimitation
Minimum Inhibitory Concentration (MIC)Lowest concentration to inhibit visible growthStandardized, comparableEndpoint measurement, lacks kinetic data
Real-time Viability AssayCell viability over timeProvides kinetic data on killing speedMore complex instrumentation required
Vesicle Leakage AssayMembrane permeabilizationMechanistic insight into membrane disruptionIn vitro model, may not fully replicate in vivo conditions
Luminescence Reporter AssayMetabolic activityHigh-throughput, high sensitivityRequires genetically modified bacterial strains

Investigation of Nigrosin-OG21 Activity Against Persister Cells

Persister cells, a subpopulation of dormant, metabolically inactive bacteria, are a major contributor to the recalcitrance of chronic infections as they exhibit high tolerance to conventional antibiotics. nih.govmdpi.com A significant research frontier is the evaluation of Nigrosin-OG21's efficacy against these challenging bacterial forms.

Initial studies are exploring whether Nigrosin-OG21 can effectively eradicate persister cells of clinically relevant pathogens. Research indicates that certain cationic peptides can be effective against persister cells, suggesting a promising avenue for Nigrosin-OG21. nih.gov The mechanism of action is thought to be less dependent on the metabolic state of the cell, a key advantage over many traditional antibiotics. nih.gov

Research Focus on Nigrosin-OG21 and Persister Cells:

Efficacy Against Dormant vs. Awakened Persisters: Studies are designed to determine if Nigrosin-OG21 is active against truly dormant persister cells or if it requires a degree of metabolic awakening to exert its effect. nih.gov

Biofilm-Associated Persisters: A crucial area of investigation is the activity of Nigrosin-OG21 against persister cells residing within biofilms, which provide an additional layer of protection. nih.gov

Synergy with Conventional Antibiotics: Researchers are also exploring the potential of Nigrosin-OG21 to act synergistically with traditional antibiotics to eliminate persister populations.

Table 2: Illustrative Data on Nigrosin-OG21 Activity Against Persister Cells

Bacterial StrainCell TypeNigrosin-OG21 Concentration (µM)Log Reduction in Viable Cells
Pseudomonas aeruginosaPlanktonic16> 4
Pseudomonas aeruginosaPersister162.5
Staphylococcus aureusPlanktonic8> 4
Staphylococcus aureusPersister81.8

Research into Potential Synergistic and Antagonistic Interactions of Nigrosin-OG21 with Other Biomolecules

The in vivo environment is a complex milieu of biomolecules, and understanding how Nigrosin-OG21 interacts with them is crucial for predicting its therapeutic potential. Research is underway to investigate both synergistic and antagonistic interactions.

Synergistic Interactions:

Combination with Conventional Antibiotics: A significant area of focus is the synergistic effect of Nigrosin-OG21 with conventional antibiotics. nih.govfrontiersin.org The hypothesis is that Nigrosin-OG21, by permeabilizing the bacterial membrane, could facilitate the entry of other antibiotics, thereby increasing their efficacy and potentially reversing antibiotic resistance. frontiersin.org

Interaction with Host Defense Peptides: The potential for synergy with endogenous host defense peptides, such as LL-37, is also being explored. microbialcell.com Such interactions could amplify the body's natural immune response.

Antagonistic Interactions:

Inhibition by Serum Components: A common challenge for AMPs is their potential inactivation by serum components. Research is needed to determine the stability and activity of Nigrosin-OG21 in the presence of serum.

Interaction with Extracellular DNA and Polysaccharides: In the context of biofilms, the extracellular matrix is rich in DNA and polysaccharides, which can sequester and inactivate AMPs. Understanding these interactions is vital for assessing Nigrosin-OG21's effectiveness in biofilm-associated infections.

Exploration of Nigrosin-OG21 Activity in Complex Microbial Communities

Most infections are not caused by a single microbial species but rather by complex communities, often in the form of polymicrobial biofilms. The activity of an AMP in a monospecies planktonic culture can differ significantly from its performance in a multispecies environment.

Current research is moving towards evaluating Nigrosin-OG21 in more clinically relevant models of complex microbial communities. This includes:

In Vitro Polymicrobial Biofilm Models: Developing and utilizing in vitro models that incorporate multiple bacterial and fungal species to assess the broad-spectrum activity of Nigrosin-OG21.

Impact on Microbial Community Structure: Investigating how Nigrosin-OG21 alters the composition and dynamics of a microbial community, and whether it selectively targets certain species.

Activity in the Presence of Host Cells: Co-culture models that include host cells are being used to understand the selectivity of Nigrosin-OG21 and its potential impact on the host-pathogen interaction.

Unaddressed Questions Regarding Long-Term Microbial Adaptation to Nigrosin-OG21

A purported advantage of AMPs is a lower propensity for inducing microbial resistance compared to conventional antibiotics. nih.gov However, the potential for long-term adaptation and the development of resistance to Nigrosin-OG21 remains a critical and largely unaddressed question.

Key research questions include:

Mechanisms of Resistance: What are the potential molecular mechanisms by which bacteria could develop resistance to Nigrosin-OG21? This could involve modifications to the cell membrane, increased efflux pump activity, or proteolytic degradation of the peptide. nih.gov

Frequency of Resistance Development: How quickly does resistance to Nigrosin-OG21 emerge under continuous selective pressure?

Fitness Cost of Resistance: Does the development of resistance to Nigrosin-OG21 come at a fitness cost to the bacteria, potentially making them less virulent or more susceptible to other antimicrobials?

Methodological Advancements for High-Throughput Screening and Characterization of Nigrosin-OG21 Variants

To optimize the properties of Nigrosin-OG21, such as increasing its efficacy and reducing potential toxicity, the generation and screening of peptide variants is a key strategy. nih.gov Methodological advancements are crucial for enabling the high-throughput screening (HTS) and characterization of these variants. azolifesciences.com

Emerging Methodologies:

Computational and Machine Learning Approaches: The use of artificial intelligence and machine learning algorithms is accelerating the in silico design and prediction of promising Nigrosin-OG21 variants with enhanced activity and selectivity. nih.govbiorxiv.org

Peptide Synthesis and Array Technologies: The SPOT synthesis technique allows for the rapid and parallel synthesis of large numbers of peptide variants on a solid support, which can then be screened for antimicrobial activity. researchgate.net

Microfluidic-Based Screening Platforms: Microfluidic devices offer a platform for HTS of Nigrosin-OG21 variants in miniaturized volumes, reducing reagent consumption and allowing for the precise control of the cellular microenvironment.

Q & A

Q. How can researchers structurally and functionally characterize Nigrosin-OG21, and what experimental techniques are critical for validating its antimicrobial activity?

To characterize Nigrosin-OG21, employ circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) to determine its secondary structure (e.g., α-helical or β-sheet motifs) . Functional validation requires minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria or fungi, using standardized protocols such as broth microdilution (CLSI guidelines) . For reproducibility, include positive controls (e.g., polymyxin B) and negative controls (solvent-only wells). Refer to databases like the Antimicrobial Peptide Database (APD) to compare structural motifs and activity ranges .

Q. What databases or computational tools are recommended for classifying Nigrosin-OG21 and identifying homologs?

Q. What standardized protocols are available for testing Nigrosin-OG21’s stability under physiological conditions?

Follow protocols for evaluating peptide stability in serum or simulated bodily fluids:

  • Incubate Nigrosin-OG21 in 50% human serum at 37°C for 0–24 hours.
  • Use HPLC or mass spectrometry to quantify degradation over time .
  • Include stability enhancers (e.g., PEGylation) in parallel trials to assess resistance to proteolytic cleavage .

Q. How does Nigrosin-OG21’s mechanism of action differ from other cationic antimicrobial peptides (AMPs)?

Nigrosin-OG21 likely disrupts microbial membranes via electrostatic interactions, but its specificity may depend on unique structural features (e.g., hydrophobic patches or disulfide bonds). Compare its mechanism to well-studied AMPs like LL-37 (α-helical) or defensins (β-sheet) using fluorescence-based membrane permeability assays (e.g., SYTOX Green uptake) . For advanced analysis, employ molecular dynamics simulations to model peptide-lipid bilayer interactions .

Advanced Research Questions

Q. How can researchers investigate synergistic effects between Nigrosin-OG21 and conventional antibiotics?

Use checkerboard assays or time-kill curves to quantify synergy:

  • Combine Nigrosin-OG21 with sub-inhibitory concentrations of antibiotics (e.g., β-lactams).
  • Calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
  • Validate findings with transcriptomic analysis to identify pathways enhanced by combinatorial treatment .

Q. What experimental models are suitable for studying resistance development against Nigrosin-OG21?

  • In vitro : Serial passage of bacteria in sub-MIC concentrations of Nigrosin-OG21 over 20–30 generations. Monitor MIC shifts and genomic mutations via whole-genome sequencing .
  • In silico : Use tools like CAMP or DBAASP to predict resistance-prone regions based on sequence variability .

Q. How can researchers optimize Nigrosin-OG21 for in vivo efficacy while minimizing cytotoxicity?

  • Rational design : Modify charge (+2 to +7) or hydrophobicity (via alanine scanning) to enhance selectivity .
  • In vivo models : Test toxicity in murine keratinocytes or erythrocyte hemolysis assays. For efficacy, use murine wound infection models with bioluminescent pathogens .

Q. What analytical methods resolve contradictions in reported activity data for Nigrosin-OG21?

  • Meta-analysis : Compare MIC values across studies, noting variables like bacterial strain, pH, or salt concentrations .
  • Dosage calibration : Standardize peptide quantification via amino acid analysis or UV-Vis spectroscopy .
  • Data repositories : Upload raw datasets to platforms like PRIDE or PeptideAtlas for community validation .

Q. How can computational tools aid in designing Nigrosin-OG21 derivatives with enhanced activity?

  • Machine learning : Train models on APD data to predict active motifs (e.g., AMPscanner or AntiBP).
  • Molecular docking : Simulate interactions with bacterial membrane targets (e.g., lipid A) using AutoDock Vina .
  • De novo design : Use Rosetta or PEP-FOLD to generate synthetic analogs with optimized physicochemical properties .

Methodological Notes

  • Data Integrity : Cross-reference APD entries with primary literature to resolve discrepancies in peptide classification or activity .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
  • Advanced Analytics : Use R packages (ggplot2, pheatmap) for time-series or cluster analysis of peptide expression data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.